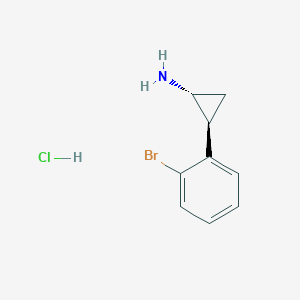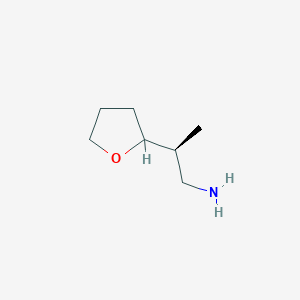![molecular formula C23H21ClN6O2 B2500303 6-(4-chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251613-75-8](/img/structure/B2500303.png)
6-(4-chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a heterocyclic compound that is presumed to have pharmaceutical importance due to the presence of a triazolopyridazine core, which is a common feature in many biologically active molecules. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to understanding its potential synthesis and properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting with basic precursors. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating an acetic acid derivative with a hydrazinylpyridazine, followed by a series of reactions involving lutidine and TBTU, and finally heating with chloroamine T in ethanol . This approach indicates that the synthesis of the compound of interest would likely involve building the triazolopyridazine core first, followed by the introduction of substituents at appropriate positions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations can be used to compare theoretical and experimental values, providing insights into the electronic structure, such as the HOMO-LUMO energy gap and global reactivity descriptors. These techniques and calculations would be applicable to the compound of interest to confirm its structure and understand its electronic properties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds suggest that the compound of interest may also undergo reactions typical of heterocyclic compounds, such as nucleophilic substitutions or additions. The presence of a chlorophenyl group could facilitate electrophilic aromatic substitution reactions, while the piperazine moiety might be involved in reactions with electrophiles or acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, the crystallization in the monoclinic crystal system and the presence of intermolecular hydrogen bonds and halogen interactions suggest that the compound of interest may also exhibit similar solid-state properties . The biological activity, such as antibacterial and insecticidal activities, of similar compounds containing the triazolopyridazine core, indicates that the compound of interest may also possess these properties .
科学的研究の応用
Antiviral Activity
Compounds with structural similarities have shown promising antiviral activities. For example, triazolopyridazine derivatives have been reported to exhibit significant antiviral properties against hepatitis-A virus (HAV), with specific derivatives demonstrating a pronounced effect on virus count reduction in MBB-cell culture adapted strains (Shamroukh & Ali, 2008).
Antibacterial and Antifungal Activity
Research on pyrazoline and pyrazole derivatives, including triazolo[4,3-b]pyridazine analogs, has shown these compounds to possess notable antibacterial and antifungal activities. These activities were assessed against a range of microorganisms, indicating the potential for such compounds to be developed into antimicrobial agents (Hassan, 2013).
Structural and Molecular Analysis
Studies on isothiazolopyridines, closely related to triazolopyridazines, have provided detailed insights into the crystal and molecular structures of these compounds. Such analyses help in understanding the relationship between structure and activity, paving the way for the design of more effective molecules (Karczmarzyk & Malinka, 2008).
Synthesis and Characterization
The synthesis and detailed characterization of related heterocyclic compounds, including their molecular structure, have been essential in exploring their pharmaceutical relevance. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and its thorough characterization offer a framework for understanding the chemical and physical properties of such compounds (Sallam et al., 2021).
特性
IUPAC Name |
6-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2/c24-18-8-6-17(7-9-18)20-10-11-21-26-29(23(32)30(21)25-20)16-22(31)28-14-12-27(13-15-28)19-4-2-1-3-5-19/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYJBKBBAIORET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500223.png)
![7-chloro-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2500224.png)






![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2500235.png)
![Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2500236.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2500239.png)
![N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2500243.png)